molecular formula C11H17N3O3S B1668437 Carbutamide CAS No. 339-43-5

Carbutamide

Cat. No. B1668437
CAS RN: 339-43-5
M. Wt: 271.34 g/mol
InChI Key: VDTNNGKXZGSZIP-UHFFFAOYSA-N
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Description

Carbutamide is a first-generation sulfonylurea with hypoglycemic activity . It was one of the first sulfonylurea compounds used but was withdrawn from the market due to toxic effects on bone marrow .


Molecular Structure Analysis

Carbutamide has a molecular formula of C11H17N3O3S and a molecular weight of 271.34 g/mol . The molecule contains a total of 35 bonds, including 18 non-H bonds, 9 multiple bonds, 5 rotatable bonds, 3 double bonds, and 6 aromatic bonds .


Physical And Chemical Properties Analysis

Carbutamide is a white or almost white fine crystalline powder . It has a density of 1.3±0.1 g/cm3, a molar refractivity of 69.8±0.4 cm3, and a molar volume of 214.3±3.0 cm3 .

Scientific Research Applications

Diabetes Treatment

Carbutamide was one of the first sulfonylurea compounds used clinically for diabetes therapy . It works by stimulating the pancreas to secrete more insulin, which helps to lower blood sugar levels. However, it was not used for long due to its adverse effects on bone marrow .

Metabolic Effects Research

Studies have been conducted on the metabolic effects of Carbutamide in diabetes and its interrelations with Glucagon . This research helps to understand the role of Carbutamide in glucose metabolism and its potential implications for diabetes treatment.

Glucose-6-Phosphatase Inhibition

Research has also been conducted on the effect of Carbutamide on Glucose-6-Phosphatase . Glucose-6-Phosphatase is an enzyme that plays a crucial role in glucose metabolism. By inhibiting this enzyme, Carbutamide could potentially affect the way the body processes glucose.

Structure-Activity Relationship Studies

Carbutamide has been studied in the context of structure-activity relationships . These studies aim to understand how the chemical structure of a drug relates to its biological activity. This can help in the development of new drugs with improved efficacy and safety profiles.

Pharmacokinetics and Pharmacodynamics Studies

Carbutamide has been included in studies investigating the pharmacokinetics and pharmacodynamics of sulfonamide derivatives . These studies provide valuable information about how the drug is absorbed, distributed, metabolized, and excreted by the body, as well as its mechanism of action.

Cross Allergy Studies

Research has been conducted to understand the cross-allergy property of Carbutamide and other sulfonamide derivatives . This is important for predicting allergic reactions in patients who are allergic to sulfa drugs.

Safety and Hazards

Carbutamide was withdrawn from the market due to toxic effects on bone marrow . Safety data sheets recommend avoiding dust formation, breathing mist, gas or vapors, and contact with skin and eyes .

Mechanism of Action

Target of Action

Carbutamide is an anti-diabetic drug of the sulfonylurea class . The primary target of Carbutamide is the Sulfonylurea Receptor (SUR) . The SUR is a regulatory subunit of the ATP-sensitive potassium channels (K_ATP channels) present on the pancreatic beta cells . These channels play a crucial role in insulin secretion .

Mode of Action

Like other sulfonylureas, it is believed to inhibit the atp-sensitive potassium channels on the beta cell membrane . This inhibition leads to depolarization and calcium influx, resulting in the release of insulin-containing granules by exocytosis . This effect is similar to that of glucose .

Biochemical Pathways

As a sulfonylurea, it is known to influence the insulin secretion pathway . By inhibiting the K_ATP channels, it triggers a cascade of events leading to insulin release . The downstream effects include increased glucose uptake and utilization, and decreased hepatic glucose production .

Pharmacokinetics

Like other sulfonylureas, it is expected to be absorbed orally, metabolized in the liver, and excreted in urine .

Result of Action

The primary result of Carbutamide’s action is the stimulation of insulin secretion from the pancreatic beta cells . This leads to a decrease in blood glucose levels, helping to manage the hyperglycemia associated with type 2 diabetes .

Action Environment

Environmental factors can influence the action of Carbutamide. For instance, the presence of other medications can affect its metabolism and efficacy . Additionally, factors such as diet, exercise, and overall health status can influence the body’s response to Carbutamide .

properties

IUPAC Name

1-(4-aminophenyl)sulfonyl-3-butylurea
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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InChI

InChI=1S/C11H17N3O3S/c1-2-3-8-13-11(15)14-18(16,17)10-6-4-9(12)5-7-10/h4-7H,2-3,8,12H2,1H3,(H2,13,14,15)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VDTNNGKXZGSZIP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCNC(=O)NS(=O)(=O)C1=CC=C(C=C1)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H17N3O3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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DSSTOX Substance ID

DTXSID8022741
Record name Carbutamide
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Molecular Weight

271.34 g/mol
Source PubChem
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Solubility

Sol in water at pH 5 to 8., In water, 535 mg/l @ 37 °C
Record name 1-BUTYL-3-SULFANILYLUREA
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Mechanism of Action

SULFONYLUREAS STIMULATE ISLET TISSUE TO SECRETE INSULIN. ... SULFONYLUREAS CAUSE DEGRANULATION OF THE BETA CELLS, A PHENOMENON ASSOCIATED WITH INCR RATE OF SECRETION OF INSULIN. ...THEY ARE EFFECTIVE IN INSULIN-INDEPENDENT DIABETIC PATIENTS IN WHOM THE PANCREAS RETAINS THE CAPACITY TO SECRETE INSULIN. /SULFONYLUREAS/
Record name 1-BUTYL-3-SULFANILYLUREA
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Product Name

Carbutamide

Color/Form

Crystals

CAS RN

339-43-5
Record name Carbutamide
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Record name Carbutamide [INN:BAN]
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Record name Benzenesulfonamide, 4-amino-N-[(butylamino)carbonyl]-
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Record name CARBUTAMIDE
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Melting Point

144-145 °C
Record name 1-BUTYL-3-SULFANILYLUREA
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Q & A

Q1: What is the primary mechanism of action of Carbutamide?

A1: While the exact mechanism remains incompletely understood, research suggests Carbutamide exerts its hypoglycemic effect primarily by stimulating the release of insulin from the pancreas. [, , , ] This action is ineffective in individuals lacking sufficient functional pancreatic tissue, highlighting the essential role of endogenous insulin. [, , ]

Q2: Does Carbutamide affect hepatic glucose production?

A2: Some studies suggest Carbutamide may also impact hepatic glucose metabolism, potentially by inhibiting hepatic glucose-6-phosphatase activity, though the evidence is contradictory. [, , ] Further research is needed to clarify the extent and mechanisms of these effects.

Q3: What is the molecular formula and weight of Carbutamide?

A3: The molecular formula of Carbutamide is C11H18N2O3S, and its molecular weight is 270.35 g/mol.

Q4: Are there any spectroscopic data available for Carbutamide?

A4: Spectroscopic studies, particularly those employing spin trapping techniques, have been conducted to investigate the photodecomposition products of Carbutamide. [] These studies provide insights into potential free radical formation upon light exposure, relevant to its phototoxic and photoallergic effects.

Q5: How does the structure of Carbutamide contribute to its hypoglycemic activity?

A5: The sulfonylurea moiety in Carbutamide is crucial for its hypoglycemic activity. Specifically, the presence of the para-amino group on the benzene ring appears to be essential, as its replacement with a methyl group (as in Tolbutamide) results in significantly reduced potency. []

Q6: Does the para-amino group in Carbutamide have any other implications?

A6: The presence of the para-amino group renders Carbutamide structurally similar to other antithyroid compounds, leading to potential antithyroid effects. [] This structural feature differentiates it from Tolbutamide, which lacks this particular side effect.

Q7: How is Carbutamide absorbed and eliminated from the body?

A7: Carbutamide is rapidly absorbed after oral administration, achieving satisfactory therapeutic responses with maintenance doses of around 1 gram per day. [] It is excreted slowly, leading to a relatively long half-life compared to other sulfonylureas like Tolbutamide. []

Q8: Does the acetylation status of Carbutamide influence its effectiveness?

A8: Studies have shown that individuals who primarily excrete Carbutamide in the acetylated form may exhibit a better response to the drug. [] In contrast, those who excrete it mostly in the free form might demonstrate a weaker response.

Q9: What are the main concerns regarding the long-term safety of Carbutamide?

A9: While initially promising, long-term use of Carbutamide revealed several safety concerns. [] The most significant is its potential to cause hematological toxicity, including agranulocytosis, a life-threatening condition. [, ] Additionally, allergic skin reactions and other adverse effects were reported, leading to its eventual withdrawal from the market.

Q10: Why was Tolbutamide favored over Carbutamide despite its lower potency?

A10: Despite requiring higher doses for similar efficacy, Tolbutamide emerged as a preferred alternative due to its significantly better safety profile. [, , ] Unlike Carbutamide, Tolbutamide lacks the para-amino group associated with hematological toxicity and exhibits a lower incidence of other adverse effects.

Q11: What analytical methods were employed to study Carbutamide?

A11: Early studies utilized colorimetric and spectrophotometric methods to quantify Carbutamide levels in biological samples. [] Later, high-performance liquid chromatography (HPLC) emerged as a more sensitive and specific technique for measuring drug concentrations. []

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